molecular formula C7H15N3O3 B3415402 2-Amino-6-ureidohexanoic acid CAS No. 197236-50-3

2-Amino-6-ureidohexanoic acid

Cat. No.: B3415402
CAS No.: 197236-50-3
M. Wt: 189.21 g/mol
InChI Key: XIGSAGMEBXLVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ureidohexanoic acid typically involves the reaction of L-Lysine with urea under controlled conditions. The process can be summarized as follows:

    Starting Material: L-Lysine.

    Reagent: Urea.

    Reaction Conditions: The reaction is carried out in an aqueous solution at elevated temperatures, typically around 100°C, to facilitate the formation of the ureido group.

Industrial Production Methods

Industrial production of this compound often employs chemical synthesis due to its efficiency and scalability. The process involves:

    Raw Materials: L-Lysine and urea.

    Reaction Vessel: A reactor capable of maintaining high temperatures and pressures.

    Purification: The product is purified using crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ureidohexanoic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: The ureido group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Simpler amines.

    Substituted Derivatives: Compounds with different alkyl or acyl groups attached to the ureido group.

Scientific Research Applications

2-Amino-6-ureidohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and polymers.

    Biology: Studied for its role in metabolic pathways and as a precursor to other biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including its role in nitric oxide production and cardiovascular health.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which 2-Amino-6-ureidohexanoic acid exerts its effects involves several molecular targets and pathways:

    Nitric Oxide Production: It serves as a precursor to nitric oxide, a critical signaling molecule in the cardiovascular system.

    Enzymatic Reactions: Participates in enzymatic reactions that convert it into other biologically active compounds.

    Metabolic Pathways: Involved in the urea cycle and other metabolic pathways, contributing to the detoxification of ammonia in the body.

Comparison with Similar Compounds

2-Amino-6-ureidohexanoic acid can be compared with other similar compounds, such as:

    L-Citrulline: Similar structure but lacks the ureido group. Both compounds are involved in the urea cycle and nitric oxide production.

    L-Arginine: Another amino acid involved in nitric oxide production. It is a precursor to both L-Citrulline and this compound.

    L-Ornithine: A key intermediate in the urea cycle, structurally similar but with different functional groups.

Properties

IUPAC Name

2-amino-6-(carbamoylamino)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGSAGMEBXLVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70282694, DTXSID80862587
Record name 2-Amino-6-ureidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N~6~-Carbamoyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-49-4, 197236-50-3
Record name L-Lysine, N6-(aminocarbonyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27428
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-6-ureidohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70282694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 197236-50-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-ureidohexanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-6-ureidohexanoic acid
Reactant of Route 3
Reactant of Route 3
2-Amino-6-ureidohexanoic acid
Reactant of Route 4
Reactant of Route 4
2-Amino-6-ureidohexanoic acid
Reactant of Route 5
2-Amino-6-ureidohexanoic acid
Reactant of Route 6
Reactant of Route 6
2-Amino-6-ureidohexanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.